Phenylacetyl disulfide

Descripción general

Descripción

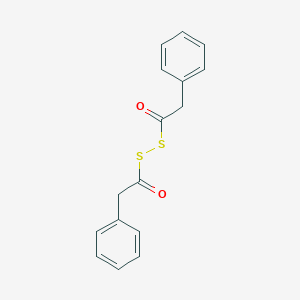

Phenylacetyl disulfide (PADS), with the molecular formula C₁₆H₁₄O₂S₂ and CAS number 15088-78-5, is an organosulfur compound widely used as a sulfurizing agent in oligonucleotide synthesis. It is a white solid with a melting point of 59–63°C and a molecular weight of 302.41 g/mol . PADS is synthesized via reactions involving phenylacetyl chloride, sodium sulfide, and hydrogen peroxide, with optimized yields up to 88% under controlled conditions . Its primary application lies in the efficient synthesis of phosphorothioate oligonucleotides, where it serves as a sulfur transfer reagent, offering advantages such as high sulfurization efficiency (>99.9%) and stability in large-scale production .

Métodos De Preparación

Conventional Synthesis Methods

Two-Step Synthesis from Elemental Sulfur

The most widely adopted method for PADS synthesis involves a two-step, one-pot reaction starting with elemental sulfur (S₈). This approach, optimized by Stulz et al., utilizes lithium triethylborohydride (Super-Hydride) as a reducing agent :

-

Reduction of Sulfur : Elemental sulfur (S₈) is suspended in anhydrous tetrahydrofuran (THF) at 0°C under inert atmosphere. Super-Hydride (1 M in THF) is added dropwise, yielding lithium disulfide (Li₂S₂) through the reaction:

The reaction mixture is stirred for 1 hour at room temperature to ensure complete reduction .

-

Acylation with Phenylacetyl Chloride : Phenylacetyl chloride (1.2 equivalents) is introduced to the Li₂S₂ solution, triggering nucleophilic substitution:

The reaction proceeds for 3 hours at room temperature, yielding PADS as a yellow oil .

Purification : Crude PADS is concentrated under reduced pressure, washed sequentially with 1 M NaOH, 1 M HCl, and water, then precipitated using cold 2-propanol. This method achieves an 85% crude yield, though impurities like benzoyl sulfide (15–20%) are typically present .

Isotopic Labeling and Advanced Synthesis

³⁴S-Labeled PADS for Mass Spectrometry Applications

Stable isotope labeling (SIL) of PADS enables precise tracking in pharmacokinetic studies. The synthesis of ³⁴S-PADS follows the conventional route but substitutes natural sulfur (³²S₈) with enriched ³⁴S₈ :

| Parameter | ³²S-PADS Synthesis | ³⁴S-PADS Synthesis |

|---|---|---|

| Sulfur Source | ³²S₈ | ³⁴S₈ (98% enrichment) |

| Reaction Scale | 14.7 mmol S₈ | 14.7 mmol ³⁴S₈ |

| Yield After Purification | 85% | 80–85% (crude) |

| Key Impurity | Benzoyl sulfide | ³⁴S-Benzoyl sulfide |

³⁴S-PADS retains identical chemical properties to its natural counterpart, as demonstrated by melting temperature () analyses and antisense activity assays .

Aging and Activation of PADS Solutions

Polysulfide Formation via Base-Catalyzed Degradation

Freshly prepared PADS solutions require aging to generate active polysulfides. The process involves incubating PADS with 3-picoline in acetonitrile at room temperature for 48 hours :

2\text{C(O)SS}n\text{S(O)CCH}_2\text{Ph} \quad (n \geq 2)

Critical Parameters :

-

Base Selection : 3-picoline (pKa = 5.68) outperforms less basic pyridines (e.g., 2-picoline, pKa = 5.96) in promoting polysulfide formation .

-

Solvent System : Acetonitrile:pyridine (1:1 v/v) enhances stability, allowing aged solutions to remain active for >1 month .

Mechanistic Insights into PADS Degradation

E1cB Elimination Pathway

Degradation kinetics studies reveal that PADS decomposition follows an E1cB mechanism :

-

Deprotonation : 3-picoline abstracts a β-hydrogen from PADS, forming a carbanion intermediate.

-

Ketene Formation : The intermediate eliminates a ketene molecule, leaving a disulfide anion ():

-

Polysulfide Generation : The disulfide anion attacks intact PADS molecules, elongating the sulfur chain .

Deuterium exchange experiments confirm H/D scrambling at the methylene position, supporting the carbanion hypothesis .

Industrial-Scale Production Considerations

Scalability and Process Optimization

Large-scale PADS synthesis faces challenges in solvent recovery and impurity control:

| Challenge | Solution | Source |

|---|---|---|

| THF Volume | Continuous flow reactors | |

| Benzoyl Sulfide Removal | Recrystallization from hexane | |

| Catalyst Recycling | 3-picoline recovery via distillation |

Economic Analysis :

-

Raw material costs account for 68% of production expenses, primarily due to Super-Hydride usage .

-

Switching to sodium borohydride reduces costs by 40% but compromises yield (62% vs. 85%) .

Analytical Characterization Techniques

Spectroscopic and Chromatographic Methods

¹H NMR (CDCl₃):

LC-MS :

-

Base peak at m/z 289.1 ([M+H]⁺ for C₁₆H₁₄O₂S₂)

Elemental Analysis :

Análisis De Reacciones Químicas

Base-Catalyzed Decomposition (Aging)

The "aging" process involves base-induced degradation to generate active polysulfides:

Reaction Pathway :

-

E1cB elimination : 3-picoline abstracts a β-hydrogen, forming a carbanion intermediate.

-

Fragmentation : Produces phenyl ketene and a disulfide anion (S–S⁻).

-

Polysulfide formation : The anion reacts with additional PADS to form S₃⁻/S₄⁻ chains (Fig. 1B) .

Experimental Evidence :

-

H/D exchange : Rapid deuterium incorporation at methylene protons confirms carbanion intermediacy .

-

Trapping studies : Intramolecular [2+2] cycloaddition of ketene by-products validates the pathway .

Rate Dependence :

| Condition | Rate Law |

|---|---|

| Fresh PADS | |

| Aged PADS |

Nucleophilic Substitution Reactions

PADS reacts with nucleophiles (e.g., phosphites, thiols) via S–S bond cleavage:

Example : Reaction with trialkyl phosphites:

Key Findings :

-

Electron-withdrawing substituents on PADS accelerate reaction rates (e.g., ) .

-

Solvent effects : Acetonitrile enhances reactivity over THF or DMF .

Comparative Reactivity with Other Disulfides

PADS exhibits higher reactivity than linear disulfides due to stabilization of transition states by phenylacetyl groups:

| Disulfide | |

|---|---|

| Phenylacetyl disulfide | |

| Cystine | |

| Glutathione disulfide |

Isotope Labeling

PADS enables efficient synthesis of ³⁴S-labeled phosphorothioates via:

-

Reduction of ³⁴S₈ with Super-Hydride (LiEt₃BH).

-

Reaction with phenylacetyl chloride to form ³⁴S-PADS (85% yield) .

Polymer Chemistry

PADS acts as a crosslinking agent in vulcanization and polymer modification, leveraging S–S bond reversibility .

Comparison with Alternative Sulfurizing Agents

| Reagent | Efficiency | Stability | Reaction Time |

|---|---|---|---|

| PADS (aged) | >99.9% | 1 month | 2–5 min |

| Beaucage reagent | 98–99% | 1 week | 10–15 min |

| EDITH | 98% | 24 hours | 30–60 s |

Aplicaciones Científicas De Investigación

Synthesis of Phosphorothioate RNA

PADS has emerged as a crucial reagent in the efficient synthesis of phosphorothioate RNA (PS-RNA). Research indicates that PADS can be utilized in a mixture of pyridine and acetonitrile, achieving over 99.8% efficiency in sulfurization reactions within a short time frame (3 minutes) . This efficiency is vital for producing high-quality RNA molecules necessary for various biological applications, including therapeutic agents.

Solid-Phase Synthesis of Oligonucleotides

PADS is extensively used in the solid-phase synthesis of oligodeoxynucleoside phosphorothioates. A study demonstrated its effectiveness as a sulfurization agent, replacing traditional reagents like the Beaucage reagent. This transition has facilitated the bulk manufacture of active pharmaceutical ingredients (APIs) with enhanced efficiency and reduced costs . The ability to produce oligonucleotides with phosphorothioate modifications is critical for developing antisense oligonucleotides used in gene silencing and therapeutic interventions.

Caged O-Phosphorothioyl Amino Acids

Another innovative application of PADS is in the synthesis of caged O-phosphorothioyl amino acids. These compounds serve as building blocks for Fmoc-based solid-phase peptide synthesis, allowing for the incorporation of phosphorothioate modifications into peptides. Upon UV irradiation, these caged amino acids can be activated, providing a controlled method for studying protein interactions and functions .

Case Study 1: Efficient Synthesis Methodology

A 2006 study outlined a methodology using PADS for synthesizing PS-RNA, showcasing its potential in developing siRNA therapeutics. The research highlighted the reagent's compatibility with various solvents and its high stepwise efficiency during synthesis .

Case Study 2: Comparison with Traditional Reagents

In a comparative analysis, researchers evaluated PADS against other sulfurization agents in solid-phase oligonucleotide synthesis. The findings indicated that PADS not only improved yield but also simplified purification processes, making it an attractive alternative for large-scale applications .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of phenylacetyl disulfide involves the transfer of sulfur atoms to phosphites, resulting in the formation of phosphorothioates. The process begins with the nucleophilic attack of the phosphite on the disulfide bond of this compound, generating a phosphonium intermediate. This intermediate undergoes base-catalyzed elimination to form the final phosphorothioate product . The efficiency of this process is enhanced by the presence of polysulfides in aged solutions of this compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazole-4-Carbothioamide Derivatives

Modifications to pyrazole-4-carbothioamide derivatives highlight the role of phenylacetyl groups in enhancing biochemical activity. For example:

- Compound A1 (diphenyl derivative): IC₅₀ = 98 μM against HIV-1 RNase H.

- Compound A2 (phenylacetyl substituent): IC₅₀ = 19 μM, demonstrating a 5-fold increase in potency.

- Compound A5 (4-chloro-phenylacetyl): IC₅₀ = 4 μM, further improving activity .

However, replacing the carbothioamide group with carboxamide (compound A6, IC₅₀ = 5 μM) or introducing a second halogen (compound A7, inactive) reduces efficacy, underscoring the sensitivity of activity to structural changes .

Glutaminase (GLS) Inhibitors

In GLS inhibitors, phenylacetyl groups contribute variably to potency:

- Compound 14 (lacking one phenylacetyl group): IC₅₀ = 3.0 μM.

Comparison with Other Sulfurizing Reagents

PADS is benchmarked against other sulfurizing agents in oligonucleotide synthesis:

PADS outperforms Beaucage reagent in scalability and reproducibility, though the latter remains prevalent in research settings due to historical use .

Comparison with Other Disulfide Compounds

Bis(phenylacetyl) Disulfide (BPDS)

BPDS, a structural analog, enhances sulfur utilization in lithium-sulfur batteries, improving discharge capacity to >1000 mAh g⁻¹ compared to additive-free cathodes . This contrasts with PADS’s biochemical applications, highlighting functional versatility among disulfides.

Dithiocarbazates

Phenylacetyl dithiocarbazates (e.g., compound 6) are intermediates in synthesizing antimicrobial agents, but lack direct performance data compared to PADS .

Key Advantages and Limitations of PADS

Advantages:

- High sulfurization efficiency (>99.9%) in oligonucleotide synthesis .

- Stability in aged solutions, reducing batch variability .

- Scalability for pharmaceutical manufacturing .

Limitations:

- Limited solubility in polar solvents, requiring optimized reaction conditions .

- Variable efficacy in non-oligonucleotide applications (e.g., RNase H inhibition depends on substituents) .

Actividad Biológica

Phenylacetyl disulfide (PADS), also known as bis(phenylacetyl) disulfide, is a compound that plays a significant role in the synthesis of phosphorothioate oligonucleotides. This article explores the biological activity of PADS, focusing on its applications in nucleic acid chemistry, its mechanisms of action, and relevant case studies that highlight its efficacy and potential therapeutic uses.

PADS is primarily utilized as a sulfurization reagent in the preparation of phosphorothioate (PS) oligonucleotides. The compound can be synthesized through various methods, including the reaction of phenylacetyl chloride with thiol compounds. Its structural formula is characterized by two phenylacetyl groups linked by a disulfide bond, which contributes to its reactivity in nucleic acid modifications.

The biological activity of PADS is largely attributed to its ability to facilitate the incorporation of sulfur into the backbone of oligonucleotides. This modification enhances the stability and bioavailability of nucleic acids by protecting them from nuclease degradation. The incorporation of sulfur into the phosphodiester backbone creates phosphorothioate linkages, which are crucial for improving the pharmacokinetic properties of antisense oligonucleotides and small interfering RNAs (siRNAs).

Biological Activity and Applications

-

Antisense Oligonucleotides (ASOs) :

- PADS has been shown to enhance the stability and efficacy of ASOs. Studies indicate that ASOs synthesized with PADS exhibit improved binding affinity and cellular uptake compared to their unmodified counterparts .

- The use of PADS in ASO synthesis allows for better modulation of gene expression, making it a valuable tool in gene therapy applications.

- Small Interfering RNA (siRNA) :

Case Study 1: Efficacy in Cancer Treatment

A study conducted on the use of PS-RNA synthesized with PADS focused on targeting metastasis-associated lung adenocarcinoma transcript 1 (MALAT1). The results showed that these modified oligonucleotides maintained their biological activity while exhibiting increased resistance to enzymatic degradation. The knockdown efficiency was comparable to that of traditional ASOs, indicating that PADS-modified siRNAs can effectively silence target genes involved in tumor progression .

Case Study 2: Synthesis Optimization

Research highlighted an optimized method for synthesizing 34S-labeled PADS, which was successfully utilized for producing high-yielding PS oligonucleotides. This approach not only improved the efficiency of synthesis but also retained the biological activity necessary for effective gene silencing .

Comparative Analysis

The following table summarizes key findings related to the biological activity and applications of PADS in comparison with traditional phosphodiester linkages:

| Property | PADS-Modified Oligonucleotides | Traditional Oligonucleotides |

|---|---|---|

| Stability | High due to PS linkages | Low; susceptible to nuclease degradation |

| Cellular Uptake | Enhanced | Limited |

| Therapeutic Applications | Gene therapy, cancer treatment | Primarily research tools |

| Synthesis Complexity | Moderate; requires specific reagents | Simpler; established protocols |

Q & A

Basic Research Questions

Q. What is the role of phenylacetyl disulfide (PADS) in synthesizing phosphorothioate oligonucleotides, and how does it compare to other sulfurization reagents?

PADS is a sulfur-transfer agent that replaces oxygen with sulfur in phosphate triester intermediates during solid-phase oligonucleotide synthesis. Unlike the Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide), PADS achieves >99.9% sulfurization efficiency even in "aged" solutions, making it more stable and reproducible for large-scale synthesis . Methodologically, PADS is typically used in anhydrous acetonitrile with a tertiary amine base (e.g., pyridine) at room temperature for 2–5 minutes per coupling cycle .

| Reagent | Efficiency | Stability | Scalability |

|---|---|---|---|

| PADS | >99.9% | High | Industrial |

| Beaucage reagent | ~95–98% | Low | Lab-scale |

| Table 1: Key properties of sulfurization reagents. |

Q. How is this compound synthesized, and what are its critical purity requirements for research applications?

PADS is synthesized via the reaction of phenyl benzenethiolsulfonate with thioacetic acid in the presence of triethylamine. The product is purified by recrystallization from ethanol, yielding a white solid with a melting point of 59–63°C . For oligonucleotide synthesis, ≥96% purity (HPLC/UV-Vis) is required to minimize side reactions. Impurities like residual triethylamine or unreacted thioacetic acid can reduce sulfurization efficiency and necessitate additional purification steps .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 500–600 cm⁻¹ (S–S stretching) confirm disulfide bond formation .

- HPLC : Reverse-phase C18 columns with UV detection at 260 nm validate purity (>96%) .

- LC-HRMS : High-resolution mass spectrometry (exact mass: 302.41 g/mol) ensures structural integrity, particularly for detecting hydrolyzed byproducts like phenylacetyl thiol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfurization efficiency in oligonucleotide synthesis using PADS?

Key variables include:

- Solvent choice : Anhydrous acetonitrile minimizes hydrolysis of PADS.

- Reaction time : Extending sulfurization time beyond 5 minutes does not improve efficiency but increases risk of oxidation .

- Catalyst : Triethylamine (0.1–0.5 M) enhances nucleophilicity of the phosphate triester intermediate .

- Temperature : Room temperature (20–25°C) balances reaction rate and stability. Experimental validation requires monitoring sulfurization via ³¹P NMR, where the phosphate triester signal (δ ~150 ppm) shifts to δ ~55 ppm upon sulfur incorporation .

Q. How do structural modifications of this compound influence its reactivity and stability as a sulfur-transfer agent?

Modifications to the phenylacetyl group (e.g., electron-withdrawing substituents) can alter sulfurization kinetics. For example:

- Electron-withdrawing groups (e.g., nitro-) increase electrophilicity of the disulfide bond, accelerating sulfur transfer but reducing hydrolytic stability.

- Steric hindrance (e.g., ortho-substituted phenyl groups) slows reaction rates but improves shelf life. Computational studies (DFT calculations) predict these effects by analyzing bond dissociation energies and transition states .

Q. What experimental strategies resolve contradictions in reported sulfurization efficiencies for PADS across studies?

Discrepancies often arise from:

- Reagent aging : PADS degrades upon exposure to moisture, necessitating strict anhydrous handling .

- Oligonucleotide sequence : GC-rich sequences require longer sulfurization times due to steric hindrance .

- Analytical methods : HPLC underestimates efficiency compared to MALDI-TOF mass spectrometry, which detects low-abundance desulfurization products . A standardized protocol using ³¹P NMR or LC-HRMS is recommended for cross-study comparisons .

Q. How does this compound compare to newer sulfur-transfer agents like 3-amino-1,2,4-dithiazole-5-thione (ADTT)?

| Parameter | PADS | ADTT |

|---|---|---|

| Efficiency | >99.9% | >99.5% |

| Reaction time | 2–5 min | <1 min |

| Scalability | Industrial | Lab-scale |

| Cost | Moderate | High |

| Table 2: Comparison of sulfurization reagents. | ||

| ADTT offers faster kinetics but is less cost-effective for large-scale production. PADS remains preferred for GMP-compliant oligonucleotide synthesis . |

Q. Methodological Best Practices

Q. What precautions are critical when handling this compound in laboratory settings?

- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .

- Safety : Use N95 masks, gloves, and eye protection due to dust inhalation risks (WGK Germany hazard class 2) .

- Waste disposal : Hydrolyze residual PADS with 0.1 M NaOH to convert it into non-toxic phenylacetic acid .

Q. How should researchers report experimental protocols involving PADS to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Synthesis : Specify solvent purity, reaction temperature (±1°C), and drying methods (e.g., molecular sieves).

- Characterization : Include raw spectral data (FT-IR, ¹H NMR) in supplementary materials .

- Oligonucleotide synthesis : Document sulfurization time, PADS concentration, and post-synthesis purification steps (e.g., desalting) .

Propiedades

IUPAC Name |

S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGZXXBJSZISOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15088-78-5 | |

| Record name | Phenylacetylen disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.